(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
The compound "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide" is a structurally complex molecule featuring a sulfonamide core linked to a piperidinylmethyl group substituted with a furan-2-yl acryloyl moiety. Key structural elements include:
- Sulfonamide group: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
- 1,3,5-Trimethylpyrazole: Enhances metabolic stability and modulates lipophilicity.
- Furan-2-yl acryloyl-piperidine: The (E)-configured acryloyl group conjugated with a furan heterocycle may contribute to π-π stacking interactions in biological targets, while the piperidine ring offers conformational flexibility.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14-19(15(2)22(3)21-14)28(25,26)20-13-16-8-10-23(11-9-16)18(24)7-6-17-5-4-12-27-17/h4-7,12,16,20H,8-11,13H2,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJKPPSZCHMBH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. The compound is characterized by a unique combination of functional groups, including a furan moiety, a piperidine derivative, and a pyrazole sulfonamide structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 414.54 g/mol. The structure features multiple functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Furan | May enhance interaction with biological targets |
| Piperidine | Known for its role in drug design and pharmacology |
| Pyrazole | Exhibits diverse biological activities |
| Sulfonamide | Associated with antibacterial properties |
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The pyrazole moiety may interact with various receptors involved in inflammation and cancer pathways.
- Antioxidant Properties : Compounds containing furan and pyrazole rings often exhibit antioxidant activity, which can contribute to their therapeutic effects.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The presence of the piperidine and furan rings in this compound may enhance its efficacy against various cancer types by modulating these pathways.
Anti-inflammatory Effects
Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The sulfonamide group is well-documented for its antibacterial properties. Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. Further investigations are needed to elucidate its spectrum of activity and mechanism.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antitumor Efficacy : A study demonstrated that a related pyrazole derivative inhibited tumor growth in vitro by targeting BRAF(V600E) mutations common in melanoma.
- Anti-inflammatory Action : Research indicated that a series of pyrazole sulfonamides showed up to 85% inhibition of TNF-α production in cellular models.
- Antimicrobial Testing : In vitro tests revealed that certain structural analogs displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s pyrazole-sulfonamide core is shared with several analogs listed in , such as N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS 1005629-66-2). Key differences include:
- Substituents on the pyrazole ring: The target compound’s 1,3,5-trimethyl groups contrast with chlorophenoxy or ethyl substitutions in analogs, which influence steric bulk and electronic properties.
- Piperidine-linked moieties : The furan-acryloyl group distinguishes it from compounds with carboxamide or halogenated aryl groups .
Table 1: Structural and Hypothetical Activity Comparison
Methodological Considerations in Similarity Assessment
emphasizes that structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore alignment) are pivotal in virtual screening. The target compound’s similarity to active sulfonamides could prioritize it for experimental validation. For instance:
- Tensiometry vs. Spectrofluorometry : Methods like those in (used for CMC determination) could assess aggregation behavior, relevant if the compound acts as a surfactant .
- Dissimilarity-driven design : Contrasting the furan-acryloyl group with nitro-substituted aryl rings () may guide lead optimization .
Research Findings and Implications
- Nitro vs. Furan Substitutions : demonstrates that nitro groups enhance antimycobacterial activity in aryl derivatives. The target compound’s furan moiety, while structurally distinct, may offer alternative binding modes, warranting empirical validation .
- Sulfonamide Diversity: Analogs in with varied substituents (e.g., chlorophenoxy) highlight the sulfonamide scaffold’s versatility. The target’s trimethylpyrazole group likely improves pharmacokinetic profiles compared to bulkier substituents .
- Similarity Metrics : Computational tools () could quantify the target’s resemblance to active nitrofuryl derivatives, aiding in hypothesis generation .
Preparation Methods
Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride
(E)-3-(Furan-2-yl)acrylic acid is prepared via Knoevenagel condensation of furan-2-carbaldehyde with malonic acid in pyridine. The acid is converted to its acyl chloride using oxalyl chloride (1.2 equiv) and catalytic DMF in anhydrous DCM at 0°C. The resulting (E)-3-(furan-2-yl)acryloyl chloride is used immediately to prevent isomerization.
Acylation Reaction
- Solvent : Tetrahydrofuran (THF).
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
- Temperature : 0°C to room temperature.
- Time : 12 hours.
Procedure :
N-(Piperidin-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (1.0 equiv) is dissolved in THF and cooled to 0°C. DIPEA (2.0 equiv) is added, followed by slow addition of (E)-3-(furan-2-yl)acryloyl chloride (1.1 equiv). The reaction is warmed to room temperature and stirred overnight. After quenching with saturated NaHCO₃, the mixture is extracted with DCM, dried, and purified via flash chromatography (ethyl acetate/hexane, 1:2) to afford the title compound as a pale-yellow solid (62–70% yield).
Stereochemical Control and Analytical Validation
The (E)-configuration of the acryloyl group is confirmed via ¹H NMR (J = 15.6–16.0 Hz for trans-vinylic protons) and HPLC comparison with authentic standards. Purity (>98%) is assessed using reversed-phase HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Sulfonamidation | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride, DCM, Et₃N | 76–86 | Competing N-sulfonylation at piperidine nitrogen |
| Acylation | (E)-3-(Furan-2-yl)acryloyl chloride, THF, DIPEA | 62–70 | Isomerization to (Z)-configured byproduct |
Scale-Up Considerations and Process Optimization
Q & A
Q. What are the key considerations for synthesizing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide to ensure high yield and purity?
- Methodological Answer : The synthesis requires meticulous control of reaction parameters:
- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency in sulfonamide coupling .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during acryloyl-piperidine coupling .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) isolates the product with >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify key moieties (e.g., furan protons at δ 6.3–7.2 ppm, sulfonamide NH at δ 8.1–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- IR Spectroscopy : Detect acryloyl C=O stretching (~1680 cm) and sulfonamide S=O vibrations (~1150 cm) .
Q. How should researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Target Selection : Prioritize kinases or sulfonamide-binding enzymes (e.g., carbonic anhydrases) based on structural motifs .
- Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (K) in pH 7.4 buffers with 1% DMSO .
- Controls : Include known inhibitors (e.g., acetazolamide for sulfonamide-binding enzymes) to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies involving this compound?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>99% purity required for reproducible IC values) .
- Assay Standardization : Normalize protocols (e.g., cell passage number, incubation time) to minimize variability .
- Structural Confirmation : Re-examine stereochemistry at the acryloyl-piperidine junction using X-ray crystallography or NOESY NMR .
Q. What experimental strategies optimize stereochemical outcomes during the acryloyl-piperidine coupling step?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium to control E/Z isomerism in acryloyl intermediates .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor trans-addition pathways, reducing diastereomer formation .
- Kinetic Monitoring : Track reaction progress via in-situ FTIR to halt at optimal stereochemical yield (typically 70–80% for E-isomers) .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target active sites (e.g., sulfonamide binding to CA IX) .
- QSAR Models : Corolate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with bioactivity using partial least squares regression .
- ADMET Prediction : Apply SwissADME to prioritize derivatives with favorable logP (<3) and low cytochrome P450 inhibition .
Q. What approaches mitigate side reactions during the sulfonamide coupling step?
- Methodological Answer :
- Base Selection : Use Hunig’s base (DIPEA) instead of triethylamine to minimize N-alkylation byproducts .
- Stepwise Activation : Pre-activate the sulfonyl chloride with DMAP before adding the piperidine-methyl precursor .
- Low-Temperature Quenching : Halt reactions at 0°C to prevent hydrolysis of the sulfonamide group .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for this compound?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Test aggregation states in PBS vs. DMSO to identify colloidal formation .
- Co-Solvent Systems : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility without altering bioactivity .
- Thermodynamic Solubility : Measure via shake-flask method at 25°C to establish equilibrium values .
Notes for Experimental Design
- Structural Analogues : Compare with (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide (PubChem CID: 135565439) for SAR insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
